molecular formula C10H13NO B1378751 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1461714-46-4

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B1378751
M. Wt: 163.22 g/mol
InChI Key: BJWDNTHNWRNSAZ-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is related to 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, a drug originally researched as a potential opioid analgesic .


Synthesis Analysis

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been documented in various scientific literature . For instance, a range of 7-sulfonyloxy- and 7-sulfonylbenzazepines has been prepared .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been documented .

Scientific Research Applications

1. Chemical Structure and Hydrogen Bonding

The chemical structure of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and its derivatives has been extensively studied. Guerrero et al. (2014) analyzed hydrogen-bonded assembly in various benzazepine derivatives, highlighting the structural versatility of these compounds. They found that molecules of certain derivatives are linked into chains by C-H···π(arene) hydrogen bonds, while others form sheets containing R4(4)(14) and R4(4)(26) rings due to a combination of O-H···O and O-H···N hydrogen bonds (Guerrero et al., 2014).

2. Reactivity and Transformation

Voskressensky et al. (2013) showed that 2,3,4,5-tetrahydro-1,4-benzoxazepines could be cleaved at the N–C(5) bond under certain conditions, indicating their potential for chemical transformation and the impact of electronic effects of substituents on cleavage rate (Voskressensky et al., 2013).

3. Synthesis of Novel Derivatives

Quintero et al. (2012) described the stereoselective synthesis of novel 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, emphasizing the importance of these compounds in developing polyfunctionalized derivatives (Quintero et al., 2012).

4. Medicinal Chemistry and Drug Synthesis

Pfeiffer et al. (1982) investigated the dopaminergic activity of substituted benzazepines, signifying their potential in medicinal chemistry and drug synthesis (Pfeiffer et al., 1982).

Safety And Hazards

The safety and hazards associated with 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine are provided in its Material Safety Data Sheet (MSDS) .

Future Directions

Future research directions could include the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWDNTHNWRNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS RN

1461714-46-4
Record name 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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